Ethyl 3,4-diethoxybenzoate

Overview

Description

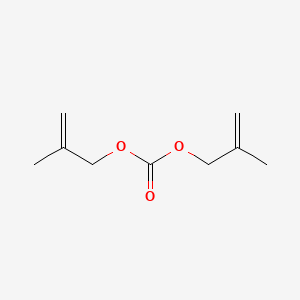

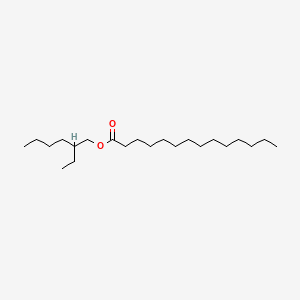

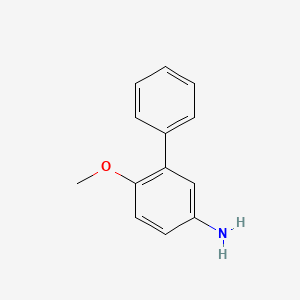

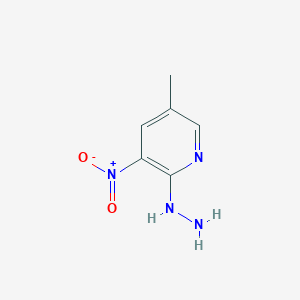

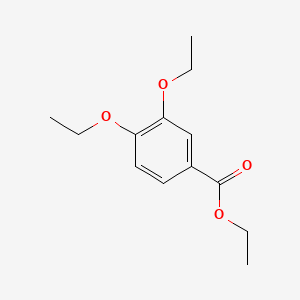

Ethyl 3,4-diethoxybenzoate is a chemical compound with the molecular formula C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da . It is also known by other names such as 3,4-Diethoxybenzoic acid ethyl ester .

Synthesis Analysis

Ethyl 3,4-diethoxybenzoate can be synthesized through various methods, including the esterification of salicylic acid with ethanol and ethyl bromide, and the reaction of 3,4-diethoxybenzoyl chloride with ethanol in the presence of a base.Molecular Structure Analysis

The molecular structure of Ethyl 3,4-diethoxybenzoate consists of a benzoic acid core with two ethoxy and two ethyl groups attached to it. The InChI code for this compound is 1S/C13H18O4/c1-4-15-11-8-7-10 (13 (14)17-6-3)9-12 (11)16-5-2/h7-9H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

Ethyl 3,4-diethoxybenzoate has a melting point of 52-55 °C and a boiling point of 271-274 °C. It is soluble in alcohol and ether but insoluble in water. The compound has a molecular weight of 250.29 g/mol and a density of 1.12 g/cm³.Scientific Research Applications

Antibiotic Potentiation

Ethyl 3,4-diethoxybenzoate: has been studied for its ability to enhance the effectiveness of antibiotics. Research indicates that it can retard drug efflux, which is a mechanism that bacteria use to resist antibiotics . By inhibiting the efflux pumps, this compound helps in increasing the intracellular concentration of antibiotics, making them more effective against resistant strains of bacteria like Escherichia coli .

Materials Science

In the realm of materials science, Ethyl 3,4-diethoxybenzoate is valued for its physical properties. It appears as a white crystalline powder with a melting point range of 54.7-57.4 degrees Celsius . These characteristics are important for the synthesis of various materials, including polymers and coatings, where controlled melting points are crucial.

Organic Synthesis

This compound plays a significant role in organic synthesis. It can be synthesized from vanillic acid or vanillin through esterification reactions with ethanol. Its structure allows it to be a versatile intermediate in the synthesis of more complex organic molecules, serving as a building block in the construction of various synthetic compounds.

Flavoring Agent

Due to its pleasant vanilla aroma, Ethyl 3,4-diethoxybenzoate can be used as a flavoring agent. It’s often added to food products to enhance their taste and aroma, making it a valuable compound in the food industry.

Antimicrobial Properties

Preliminary research suggests that Ethyl 3,4-diethoxybenzoate may possess antimicrobial properties. This opens up potential applications in the development of new antimicrobial agents that could be used to treat various infections.

Antioxidant Applications

The compound’s potential antioxidant properties are also being explored. Antioxidants are crucial in combating oxidative stress in biological systems, and Ethyl 3,4-diethoxybenzoate could contribute to the development of antioxidant therapies.

Pharmaceutical Research

In pharmaceutical research, Ethyl 3,4-diethoxybenzoate is being investigated for its potential medicinal applications. Its interaction with bacterial efflux pumps and possible antimicrobial activity make it a candidate for further study in the context of drug development .

Safety And Hazards

Ethyl 3,4-diethoxybenzoate is classified under GHS07 and has a signal word of warning . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

ethyl 3,4-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWIFSJMLYCVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342983 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-diethoxybenzoate | |

CAS RN |

75332-44-4 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.